4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
Description
4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a benzamide derivative featuring a 4-ethoxy substituent on the aromatic ring and a cyclopentylmethyl group linked to a thiophene moiety at the N-position. The bulky cyclopentyl-thiophene substituent introduces steric hindrance, which may impact molecular interactions in biological systems or material applications.
Properties
Molecular Formula |
C19H23NO2S |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-ethoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H23NO2S/c1-2-22-16-9-7-15(8-10-16)18(21)20-14-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,21) |
InChI Key |
JSLAKFLWNKYIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the thiophene moiety is incorporated via a cyclization reaction. Common reagents used in these reactions include ethyl iodide for etherification and thiophene-2-carboxylic acid for the cyclization step. The reactions are usually carried out under mild conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features, spectral characteristics, and physicochemical properties of 4-ethoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide with analogous benzamide derivatives:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxy group in the target compound donates electrons via resonance, increasing benzamide ring electron density compared to 4-bromo (electron-withdrawing) analogs . This may reduce electrophilic reactivity but enhance stability under basic conditions.
Hydrogen Bonding and Solubility
- Compounds with hydrogen-bonding motifs (e.g., N–H⋯O in morpholine-thiophene derivatives ) exhibit higher aqueous solubility. The target compound lacks such groups, suggesting lower solubility unless the ethoxy group contributes to polar interactions.
Tautomerism and Stability
- Triazole-thione derivatives (e.g., compounds [7–9] in ) exhibit tautomerism, but the target compound’s benzamide core is less prone to such behavior. Stability is likely influenced by the ethoxy group’s electron donation and the rigid cyclopentyl-thiophene structure .
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